Cas no 1567930-89-5 ((1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol)

(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol is a chiral azido alcohol derivative featuring a thiophene moiety, which serves as a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s stereospecific (1S) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and chiral ligand development. The presence of both an azido group and a hydroxyl group allows for diverse functionalization, including click chemistry applications and further derivatization. Its 5-methylthiophen-2-yl substituent enhances stability while maintaining reactivity, facilitating its use in heterocyclic chemistry. This compound is particularly useful in medicinal chemistry for the design of bioactive molecules, given its balanced reactivity and structural modularity.
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol structure
1567930-89-5 structure
Product name:(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol
CAS No:1567930-89-5
MF:C7H9N3OS
Molecular Weight:183.230859518051
MDL:MFCD25985082
CID:5245567
PubChem ID:83093058

(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol
    • (1S)-2-azido-1-(5-methylthiophen-2-yl)ethanol
    • MDL: MFCD25985082
    • インチ: 1S/C7H9N3OS/c1-5-2-3-7(12-5)6(11)4-9-10-8/h2-3,6,11H,4H2,1H3/t6-/m0/s1
    • InChIKey: YJQDCEAKQLPKCS-LURJTMIESA-N
    • SMILES: S1C(C)=CC=C1[C@H](CN=[N+]=[N-])O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 193
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 62.8

(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-282679-0.25g
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol
1567930-89-5
0.25g
$774.0 2023-09-09
Enamine
EN300-282679-2.5g
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol
1567930-89-5
2.5g
$1650.0 2023-09-09
Enamine
EN300-282679-1g
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol
1567930-89-5
1g
$842.0 2023-09-09
Enamine
EN300-282679-5g
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol
1567930-89-5
5g
$2443.0 2023-09-09
Enamine
EN300-282679-10g
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol
1567930-89-5
10g
$3622.0 2023-09-09
Enamine
EN300-282679-10.0g
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol
1567930-89-5
10g
$4236.0 2023-06-06
Enamine
EN300-282679-0.5g
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol
1567930-89-5
0.5g
$809.0 2023-09-09
Enamine
EN300-282679-5.0g
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol
1567930-89-5
5g
$2858.0 2023-06-06
Enamine
EN300-282679-0.05g
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol
1567930-89-5
0.05g
$707.0 2023-09-09
Enamine
EN300-282679-0.1g
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol
1567930-89-5
0.1g
$741.0 2023-09-09

(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol 関連文献

(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-olに関する追加情報

Compound CAS No. 1567930-89-5: (1S)-2-Azido-1-(5-Methylthiophen-2-yl)ethan-1-ol

The compound with CAS No. 1567930-89-5, known as (1S)-2-Azido-1-(5-Methylthiophen-2-yl)ethan-1-ol, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its unique structure, which combines an azide group (-N3) with a thiophene ring substituted at the 5-methyl position. The stereochemistry at the chiral center (S configuration) adds another layer of complexity and functionality to this molecule.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging innovative methodologies such as asymmetric catalysis and click chemistry. The presence of the azide group makes this compound particularly valuable in applications involving bioconjugation, drug delivery systems, and click reactions. For instance, the azide group can undergo [3+2] cycloaddition reactions with alkyne derivatives to form stable triazole linkages, a process that has been extensively explored in medicinal chemistry for creating bioactive molecules.

The thiophene ring in this compound contributes to its aromaticity and stability, while the methyl substitution at the 5-position enhances its lipophilicity. This combination makes the compound suitable for use in pharmaceutical research, where modulating lipophilicity is crucial for optimizing drug-like properties such as absorption and bioavailability. Recent studies have demonstrated that analogs of this compound exhibit promising activity in inhibiting specific enzyme targets, highlighting its potential as a lead compound in drug discovery.

In terms of synthesis, the preparation of (1S)-2-Azido-1-(5-Methylthiophen-2-yl)ethan-1-ol involves a multi-step process that includes the formation of the thiophene ring, subsequent alkylation or substitution reactions to introduce the methyl group, and finally the introduction of the azide group via nucleophilic substitution or other azide-forming reactions. The stereochemistry at the chiral center is typically controlled using chiral auxiliaries or asymmetric induction techniques, ensuring high enantiomeric excess in the final product.

From a pharmacological perspective, this compound has shown interesting properties in vitro studies. For example, it has demonstrated moderate inhibitory activity against certain kinases involved in cellular signaling pathways. These findings suggest that further optimization could lead to more potent inhibitors with potential therapeutic applications. Additionally, its ability to participate in click chemistry reactions makes it a versatile building block for constructing larger molecular frameworks with complex architectures.

Looking ahead, researchers are exploring ways to enhance the bioavailability and pharmacokinetic profiles of this compound through structural modifications. Techniques such as prodrug design and targeted delivery systems are being investigated to maximize its therapeutic potential while minimizing off-target effects. Furthermore, computational modeling approaches are being employed to predict its binding affinities to various protein targets, providing valuable insights into its mechanism of action.

In conclusion, (1S)-2-Azido-1-(5-Methylthiophen-2-yl)ethan-1-ol represents a fascinating example of how modern synthetic chemistry can yield complex molecules with diverse functional groups and promising biological activities. Its unique structure and reactivity make it a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing chemical science and medicine.

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